molecular formula C21H26ClN3O3 B3012132 2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide CAS No. 868256-34-2

2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No.: B3012132
CAS No.: 868256-34-2
M. Wt: 403.91
InChI Key: PHZSFNXMBGTABE-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a tertiary amine derivative characterized by a central acetamide core linked to a 4-chloro-2,5-dimethoxyphenyl group and a 4-benzylpiperazine moiety. The compound’s molecular formula is inferred to be C₂₀H₂₄ClN₃O₃ (based on structural analysis), with a molecular weight of approximately 396.88 g/mol (calculated from constituent atoms). The 4-chloro-2,5-dimethoxyphenyl group contributes electron-donating methoxy and electron-withdrawing chloro substituents, while the benzylpiperazine moiety introduces tertiary amine functionality and aromatic bulk.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-27-19-13-18(20(28-2)12-17(19)22)23-21(26)15-25-10-8-24(9-11-25)14-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZSFNXMBGTABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including effects on neurotransmitter systems and implications for treating various disorders. This article synthesizes the available research findings, case studies, and biological activity data related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H24ClN3O2
  • Molecular Weight : 367.87 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly within the central nervous system (CNS). It is hypothesized that the piperazine moiety enhances binding affinity to serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Antidepressant-like activity : The compound has shown potential in reducing depressive-like behaviors in animal models. It appears to modulate serotonergic pathways, thereby influencing mood and anxiety levels.
  • Antipsychotic effects : Preliminary data suggest that this compound may exert antipsychotic effects by antagonizing dopamine D2 receptors, which could be beneficial in managing symptoms of schizophrenia.

In Vivo Studies

Research involving animal models has provided further insights into the efficacy of this compound:

  • Neuroprotective Effects : In models of neurodegeneration, the compound has been observed to protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's.
  • Bone Resorption Inhibition : Related compounds have demonstrated significant inhibitory effects on osteoclastogenesis and bone resorption. For instance, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), a structural analog, was found to suppress F-actin belt formation in osteoclasts and prevent bone loss in ovariectomized rats .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantReduced depressive-like behavior in animal models
AntipsychoticPotential D2 receptor antagonism
NeuroprotectionProtection against oxidative stress-induced apoptosis
Bone ResorptionInhibition of osteoclastogenesis

Case Studies

A notable study highlighted the role of related piperazine derivatives in modulating bone metabolism. The findings indicated that these compounds could serve as therapeutic agents for conditions characterized by excessive bone resorption, such as osteoporosis. The study emphasized the importance of structural modifications in enhancing biological activity and specificity towards target receptors .

Comparison with Similar Compounds

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

  • Molecular Formula: C₁₀H₁₂ClNO₃
  • Molecular Weight : 229.66 g/mol
  • Key Differences : Lacks the benzylpiperazine substituent, resulting in reduced molecular complexity and lower molecular weight. The absence of the tertiary amine group likely diminishes interactions with neurotransmitter receptors compared to the target compound.

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Molecular Formula : C₉H₉ClN₂O₅S
  • Structural Features : Contains a nitro group (electron-withdrawing) and methylsulfonyl group instead of methoxy and benzylpiperazine. The nitro group increases reactivity and may confer different metabolic stability compared to the target compound’s methoxy substituents .
  • Synthesis : Prepared via acetylation of N-(4-chloro-2-nitrophenyl)methane sulfonamide, contrasting with the target compound’s likely synthesis through piperazine alkylation .

NBOMe and NBOH Derivatives

25C-NBOH HCl

  • Structure: 2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, HCl
  • Key Differences : Features a phenethylamine backbone with a hydroxyl-benzyl group instead of an acetamide-piperazine linkage. The amine group in NBOH derivatives enhances serotonin receptor (5-HT₂A) binding, whereas the acetamide in the target compound may reduce receptor affinity but improve metabolic stability .

25B-NBOMe HCl

  • Structure : 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, HCl
  • Comparison: The bromo substituent and methoxybenzyl group enhance lipophilicity and receptor binding kinetics.

Phenoxyacetamide Derivatives

N-(4-Chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide

  • Molecular Formula : C₁₆H₁₅ClN₂O₆
  • Molecular Weight : 366.76 g/mol
  • The nitro group may increase oxidative metabolism susceptibility compared to the benzylpiperazine’s stability .

Structure–Activity Relationship (SAR) Insights

  • Electron-Donating vs. Withdrawing Groups : The 4-chloro-2,5-dimethoxyphenyl group in the target compound balances electron-donating (methoxy) and withdrawing (chloro) effects, optimizing aromatic interactions in receptor binding. This contrasts with nitro-substituted analogs, which prioritize reactivity over receptor affinity .
  • Tertiary Amine Functionality : The benzylpiperazine moiety enhances solubility in physiological environments and provides a protonatable nitrogen, critical for crossing the blood-brain barrier. NBOMe/NBOH derivatives lack this feature, relying on primary/secondary amines for receptor binding .
  • Acetamide Linkage : The acetamide group in the target compound may reduce enzymatic degradation compared to ester or amine linkages in NBOMe derivatives, improving pharmacokinetic profiles .

Research and Commercial Status

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step alkylation and acetylation, as inferred from methods for analogous compounds .
  • Discontinuation : Commercial unavailability (CymitQuimica) suggests challenges in scalability, stability, or efficacy compared to NBOMe/NBOH derivatives, which remain prevalent in research .

Q & A

Q. How can machine learning models predict metabolic pathways and potential toxic metabolites?

  • Methodology : Train models on databases like PubChem or DrugBank using descriptors such as LogP, topological surface area, and cytochrome P450 binding scores. Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

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